molecular formula C20H21IP+ B12807748 Ethyl triphenyl phosphonium iodide

Ethyl triphenyl phosphonium iodide

Cat. No.: B12807748
M. Wt: 419.3 g/mol
InChI Key: SLAFUPJSGFVWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl triphenyl phosphonium iodide is an organic compound with the chemical formula

C20H20IPC_{20}H_{20}IPC20​H20​IP

. It is a white to slightly yellowish crystalline powder known for its use in organic synthesis, particularly as a Wittig reagent and phase transfer catalyst . This compound is notable for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:

(C6H5)3P+C2H5I(C6H5)3P+C2H5I(C_6H_5)_3P + C_2H_5I \rightarrow (C_6H_5)_3P^+C_2H_5I^- (C6​H5​)3​P+C2​H5​I→(C6​H5​)3​P+C2​H5​I−

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl triphenyl phosphonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation to form phosphine oxides or reduction under specific conditions.

    Wittig Reactions: It is prominently used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

    Alkenes: Formed through Wittig reactions.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Phosphonium Salts: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl triphenyl phosphonium iodide has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.

Molecular Targets and Pathways:

    Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.

    Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Ethyl triphenyl phosphonium iodide can be compared with other phosphonium salts such as:

  • Mthis compound
  • Butyl triphenyl phosphonium iodide
  • Phenyl triphenyl phosphonium iodide

Uniqueness: this compound is unique due to its specific reactivity and stability, making it particularly useful in Wittig reactions and as a phase transfer catalyst. Its ethyl group provides a balance between reactivity and steric hindrance, which is not as pronounced in methyl or butyl analogs.

Properties

Molecular Formula

C20H21IP+

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;hydroiodide

InChI

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;

InChI Key

SLAFUPJSGFVWPP-UHFFFAOYSA-N

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.